molecular formula C8H5NO6 B3064522 Pyridine-2,3,5-tricarboxylic acid CAS No. 116668-76-9

Pyridine-2,3,5-tricarboxylic acid

Cat. No.: B3064522
CAS No.: 116668-76-9
M. Wt: 211.13 g/mol
InChI Key: NVONKHVIUAWOAO-UHFFFAOYSA-N
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Description

Pyridine-2,3,5-tricarboxylic acid is an organic compound that belongs to the class of pyridinetricarboxylic acids. It is one of the several isomers of pyridinetricarboxylic acid, which are tricarboxylic derivatives of pyridine. This compound is characterized by the presence of three carboxyl groups attached to the pyridine ring at the 2nd, 3rd, and 5th positions .

Scientific Research Applications

Pyridine-2,3,5-tricarboxylic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable, harmful if swallowed, in contact with skin or if inhaled, and causes skin and eye irritation .

Future Directions

The synthesis of three coordination polymers of cerium (III) and the ligand pyridine-2,4,6-tricarboxylate (PTC) is reported . The material is hydrothermally stable, and is also stable under oxidizing conditions . The photoluminescence quantum yield for a polymer is 8.36%, which makes it a good candidate for more specific studies towards Bi-based fluorescent materials . Moreover, it was detected that one of the polymers is more than twice as active against H. pylori as another polymer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2,3,5-tricarboxylic acid typically involves the oxidation of 2,3,5-trimethylpyridine. This process can be carried out using concentrated sulfuric acid and chromium trioxide as oxidizing agents. The reaction is performed at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine-2,3,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of pyridine with modified functional groups, which can be used in further chemical synthesis .

Mechanism of Action

The mechanism of action of pyridine-2,3,5-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxyl groups can form hydrogen bonds and coordinate with metal ions, influencing the structure and function of biological molecules. This interaction can modulate enzymatic activities and cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Pyridine-2,3,5-tricarboxylic acid can be compared with other isomers of pyridinetricarboxylic acid, such as:

  • 2,3,4-Pyridinetricarboxylic acid
  • 2,3,6-Pyridinetricarboxylic acid
  • 2,4,5-Pyridinetricarboxylic acid (Berberonic acid)
  • 2,4,6-Pyridinetricarboxylic acid (Collidinic acid)
  • 3,4,5-Pyridinetricarboxylic acid

Each of these isomers has unique structural features and chemical properties, which influence their reactivity and applications.

Properties

IUPAC Name

pyridine-2,3,5-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO6/c10-6(11)3-1-4(7(12)13)5(8(14)15)9-2-3/h1-2H,(H,10,11)(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVONKHVIUAWOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592033
Record name Pyridine-2,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116668-76-9
Record name 2,3,5-Pyridinetricarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116668-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine-2,3,5-tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,5-Pyridinetricarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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